molecular formula C11H12N4OS B14404356 N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea CAS No. 89623-57-4

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea

Cat. No.: B14404356
CAS No.: 89623-57-4
M. Wt: 248.31 g/mol
InChI Key: IPWUWLQEDCAGQS-UHFFFAOYSA-N
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Description

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been studied for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea involves several steps. One common method includes the reaction of 4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)aniline with isocyanates under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in cellular processes. It may also interact with receptors and ion channels, affecting signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct pharmacological and chemical properties .

Properties

CAS No.

89623-57-4

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

[4-(6-sulfanylidene-4,5-dihydro-1H-pyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C11H12N4OS/c12-11(16)13-8-3-1-7(2-4-8)9-5-6-10(17)15-14-9/h1-4H,5-6H2,(H,15,17)(H3,12,13,16)

InChI Key

IPWUWLQEDCAGQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)NN=C1C2=CC=C(C=C2)NC(=O)N

Origin of Product

United States

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